4-Oxahomoadamantan-5-one

Description

Historical Context and Genesis of Research on Bridged Cyclic Ketones

The study of bridged cyclic ketones is deeply rooted in the broader field of polycyclic hydrocarbon chemistry. Understanding the evolution of research in this area provides a crucial backdrop for appreciating the specific importance of 4-Oxahomoadamantan-5-one.

Adamantane (B196018), a perfectly symmetrical and strain-free molecule with a diamondoid structure, was first isolated from petroleum in 1933. wikipedia.org However, its chemistry remained largely unexplored until a practical laboratory synthesis was developed. The unique properties of the adamantane cage, such as high lipophilicity and rigidity, quickly led to its incorporation into various molecules, including pharmaceuticals. nih.govresearchgate.net This spurred the development of adamantane derivatives and its homologues, such as homoadamantane (B8616219), which contains an additional methylene (B1212753) group in the cage structure. researchgate.net The functionalization of these cage compounds, often proceeding through carbocation or radical intermediates, opened up a vast area of chemical space for exploration. researchgate.net

The introduction of heteroatoms, particularly oxygen, into polycyclic frameworks marked a significant advancement in the field. The incorporation of an oxa-bridge can profoundly influence the molecule's stereochemistry, strain, and electronic properties. This modification can alter the reactivity of the molecule, for instance, by making certain bonds more susceptible to cleavage or rearrangement. In the context of medicinal chemistry, the presence of an oxa-bridge can impact a molecule's polarity and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The synthesis of oxa-bridged polycyclic compounds has been a focus of research, with methods like ring-rearrangement metathesis and Diels-Alder reactions being employed to construct these complex architectures. beilstein-journals.orgmdpi.comrsc.org

Strategic Importance of Polycyclic Oxa-Ketones in Synthetic Methodologies

Polycyclic ketones, in general, are valuable building blocks in organic synthesis due to the diverse reactivity of the carbonyl group. researchgate.net The presence of an oxa-bridge in a polycyclic ketone, as in this compound, adds another layer of synthetic utility. These compounds can serve as precursors to a wide range of other functionalized molecules. For instance, the ketone functionality can undergo reactions such as reductions, and the oxa-bridge can be cleaved under specific conditions to yield different ring systems. smolecule.com The rigid framework of these molecules also allows for a high degree of stereocontrol in subsequent reactions. The synthesis of natural product-inspired compounds often leverages the unique structural features of such building blocks. researchgate.net

Overview of Current Research Trajectories in this compound Chemistry

Current research on this compound and related compounds is multifaceted. One area of focus is the development of new and more efficient synthetic methods for its preparation, including catalytic oxidation and Baeyer-Villiger reactions of adamantane derivatives. smolecule.commdpi.com Another significant research direction involves exploring its utility as a synthetic intermediate. For example, it has been used in the synthesis of other complex molecules through reactions like photochemical decarbonylation. ornl.govacs.org There is also growing interest in its potential biological applications, with studies investigating its activity in various assays. researchgate.netbiosynth.com The unique physicochemical properties of this compound continue to make it a subject of theoretical and computational studies as well. researchgate.net

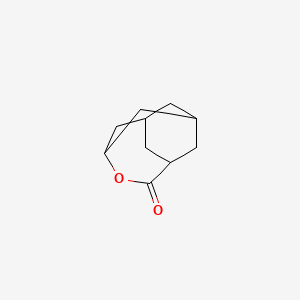

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-oxatricyclo[4.3.1.13,8]undecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-9(4-6)12-10/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCDRSWJZRRPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283752 | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21898-84-0 | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Oxahomoadamantan 5 One and Its Derivatives

Retrosynthetic Analysis of the 4-Oxahomoadamantan-5-one Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds. lkouniv.ac.inscitepress.org

Disconnection Approaches for Oxa-Bridge Formation

The key feature of this compound is the oxa-bridge, which forms a lactone within the homoadamantane (B8616219) skeleton. The most logical disconnection approach for this moiety is the C-O bond of the ester functional group. This leads back to a hydroxy-substituted carboxylic acid on the homoadamantane framework. However, a more synthetically viable approach involves a functional group interconversion (FGI). The lactone can be retrosynthetically converted to a ketone, specifically 2-adamantanone (B1666556). This disconnection corresponds to the reverse of a Baeyer-Villiger oxidation, a reliable and well-established reaction for converting ketones to esters or lactones. nih.govwikipedia.org

Strategies for Carbon Framework Construction

The fundamental carbon framework of this compound is that of homoadamantane. The retrosynthetic analysis of the adamantane (B196018) core itself is complex and typically involves intramolecular cyclization or rearrangement reactions of more flexible precursors. A common strategy for constructing the adamantane cage involves the Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors. For the homoadamantane skeleton, a frequent starting point is adamantane itself, which can be homologated, or a suitable bicyclic precursor that can undergo annulation to form the characteristic cage structure.

Classical Synthetic Routes to this compound

The classical and most prevalent methods for synthesizing this compound primarily involve the oxidation of pre-existing adamantane or homoadamantane derivatives.

Oxidation of Homoadamantane or Adamantane Derivatives

The introduction of the oxygen atom to form the lactone ring is the pivotal step in these synthetic sequences. This can be achieved through direct oxidation of the hydrocarbon or, more commonly, through a two-step process involving the formation of a ketone followed by its oxidation.

Direct oxidation of the homoadamantane skeleton at the appropriate position to yield this compound is a challenging transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are capable of oxidizing C-H bonds, but they often lack selectivity, leading to a mixture of products and over-oxidation. While these methods are powerful, their application in the direct synthesis of this compound is not commonly reported due to these control issues.

The Baeyer-Villiger oxidation is the most widely employed and efficient method for the synthesis of this compound. nih.govwikipedia.org This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid or a peroxide. wikipedia.org The starting material for this synthesis is 2-adamantanone, a readily available cyclic ketone.

The reaction proceeds by the attack of the peroxyacid on the protonated carbonyl group of 2-adamantanone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the adjacent carbon atoms to the oxygen of the peroxide group, leading to the expansion of the ring and the formation of the lactone, this compound. The migratory aptitude of the bridgehead carbon in the adamantane system facilitates this rearrangement.

Various reagents can be used to effect the Baeyer-Villiger oxidation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. nih.gov Other oxidizing systems, such as hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst, have also been successfully utilized. google.commdpi.com For instance, a method for producing 5-oxo-4-oxa-5-homoadamantan-2-ol involves reacting 2-adamantanone with hydrogen peroxide in the presence of sulfuric acid. google.com The reaction conditions can be controlled to favor the formation of the desired lactone.

| Oxidizing System | Precursor | Product | Key Features |

| m-CPBA | 2-Adamantanone | This compound | Widely used, reliable peroxyacid for Baeyer-Villiger oxidations. |

| H₂O₂ / H₂SO₄ | 2-Adamantanone | This compound | Utilizes a common and inexpensive oxidant with an acid catalyst. google.commdpi.com |

| Perdecanoic acid | 2-Adamantanone | This compound | An effective medium-chain peracid oxidant. researchgate.net |

Ring Expansion and Rearrangement Pathways to the Oxahomoadamantane System

A significant approach to the this compound framework involves the expansion of smaller ring systems or the rearrangement of existing polycyclic structures. These methods often leverage the inherent strain in precursors to drive the formation of the desired, more stable oxahomoadamantane core.

Acid-catalyzed rearrangements are a cornerstone in the synthesis of adamantane and its heterocyclic analogues. ucla.edu These reactions typically proceed through carbocationic intermediates, where the migration of alkyl or hydride groups facilitates the expansion of the ring system to achieve a more stable configuration. chemistrysteps.commasterorganicchemistry.com For instance, bicyclo[3.3.1]nonane derivatives can serve as precursors, undergoing acid-promoted cyclization to furnish the adamantane scaffold. mdpi.com The choice of acid, such as triflic acid, can be critical in promoting dehydration and subsequent bond formation. mdpi.com

The stability of the resulting carbocation plays a crucial role in directing the rearrangement. masterorganicchemistry.com The formation of a tertiary carbocation is often the driving force for these transformations. masterorganicchemistry.com In the context of synthesizing oxahomoadamantane systems, this could involve the rearrangement of a precursor containing a suitably positioned hydroxyl group that, upon protonation and loss of water, generates a carbocation that initiates the skeletal reorganization. mdpi.com The presence of gem-dimethyl groups in the starting material can also influence the rearrangement pathway through a series of Wagner-Meerwein shifts. mdpi.com

| Precursor Type | Acid Catalyst | Key Transformation | Reference |

| Bicyclo[3.3.1]nonane derivatives | Triflic Acid | Dehydration and cyclization | mdpi.com |

| Polycyclic hydrocarbons | Lewis Acids | Isomerization to adamantane | ucla.edu |

| Alcohols with adjacent strained rings | Protic Acids | Ring expansion via carbocation | chemistrysteps.comyoutube.com |

Photochemical methods offer an alternative and often milder approach to induce rearrangements. A notable example is the photoinduced rearrangement of dispiro-1,2,4-trioxolanes to yield this compound. acs.orgnih.gov Irradiation of a dispiro-1,2,4-trioxolane, specifically adamantane-2-spiro-3'-8'-oxo-1',2',4'-trioxaspiro ucla.eduresearchgate.netdecane, with light of a wavelength greater than or equal to 290 nm, leads to the exclusive formation of this compound and 1,4-cyclohexanedione. acs.orgnih.gov

The reaction is proposed to proceed through a diradical intermediate formed by the homolytic cleavage of the peroxide bond. acs.orgnih.gov This is followed by a regioselective isomerization to a more stable oxygen-centered diradical, which then undergoes an intramolecular rearrangement to form the final products. acs.orgnih.gov The mechanism is supported by in situ Electron Paramagnetic Resonance (EPR) measurements which detected the presence of triplet diradical species during the photolysis. acs.orgnih.gov

| Starting Material | Reaction Condition | Key Intermediate | Product(s) | Reference(s) |

| Dispiro-1,2,4-trioxolane | Irradiation (λ ≥ 290 nm) | Dioxygen-centered diradical | This compound, 1,4-Cyclohexanedione | acs.orgnih.gov |

| α,β-Unsaturated ketones in 1,3-dioxolane | Irradiation with sensitizer | Not specified | 4-Oxobutanal acetals | nih.gov |

Intramolecular Cyclization Reactions for Skeleton Formation

Intramolecular cyclization represents a powerful strategy for constructing the bicyclic core of this compound. This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. For instance, a δ-hydroxy acid can undergo intramolecular cyclization to form a δ-lactone, a six-membered cyclic ester. youtube.com This process typically involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, followed by the elimination of a water molecule to close the ring. youtube.com

In the context of this compound synthesis, a suitably functionalized precursor containing both a nucleophilic group (like a hydroxyl) and an electrophilic center (like a carbonyl or a leaving group) could be designed to undergo intramolecular cyclization to form the oxahomoadamantane skeleton. The stereochemistry of the starting material is crucial as it dictates the feasibility and outcome of the cyclization.

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on environmentally friendly chemical processes, the synthesis of complex molecules like this compound is being re-evaluated through the lens of green and sustainable chemistry.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. psu.eduepa.gov These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals and safer solvents, and increased energy efficiency. psu.eduepa.govacs.org In the synthesis of this compound, this could translate to several strategic shifts.

For example, replacing hazardous reagents and solvents with more benign alternatives is a key aspect. mun.ca This might involve using water as a solvent or employing catalytic methods to avoid stoichiometric reagents. acs.orgacs.org The use of renewable feedstocks is another important principle that could be explored for the synthesis of precursors. psu.edu Furthermore, designing syntheses that minimize the use of protecting groups and other temporary modifications can reduce the number of steps and the amount of waste generated. acs.org Electrochemical methods, which use electricity to drive reactions, are also gaining traction as a green synthetic tool, potentially avoiding the need for harsh oxidizing or reducing agents. vapourtec.comresearchgate.net

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. youtube.comyoutube.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This can lead to improved product quality and higher yields. nih.gov

The synthesis of bridged ketones, a class of compounds that includes this compound, can benefit significantly from flow chemistry. researchgate.net The enhanced heat and mass transfer in microreactors can enable the use of highly reactive intermediates and exothermic reactions that would be difficult to control in a batch setup. youtube.com This technology has been successfully applied to a wide range of chemical transformations, including those relevant to the synthesis of complex pharmaceutical ingredients. nih.govrsc.org The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, further enhancing the efficiency and safety of the process. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxahomoadamantan 5 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules in solution, offering detailed insights into the molecular conformation. nih.govauremn.org.br For 4-Oxahomoadamantan-5-one, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus, governed by the molecule's fixed, rigid geometry. The chemical shifts are highly sensitive to the spatial arrangement of atoms, while coupling constants can offer quantitative data on dihedral angles between adjacent protons. auremn.org.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Adamantane-like Skeletons

The following table provides typical chemical shift ranges for protons and carbons in environments similar to those in this compound. Exact values for the target compound would be determined experimentally.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Bridgehead C-H | 2.0 - 2.5 | 30 - 40 | Deshielded due to position within the cage. |

| Methylene (B1212753) C-H₂ (adjacent to C=O) | 2.2 - 2.8 | 40 - 50 | Influenced by the anisotropy of the carbonyl group. |

| Methylene C-H₂ (adjacent to O) | 3.5 - 4.5 | 65 - 75 | Significantly deshielded by the electronegative oxygen atom. |

| Other Methylene C-H₂ | 1.7 - 2.1 | 35 - 45 | Represents the standard aliphatic protons of the cage. |

| Carbonyl C=O | N/A | 170 - 180 | Characteristic chemical shift for a lactone carbonyl carbon. |

While one-dimensional NMR provides essential data, multidimensional techniques are required to unambiguously assign all signals and confirm the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity pathways through the aliphatic framework, allowing for the tracing of proton networks from one part of the cage to another. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for definitively assigning carbon resonances based on the already-assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly crucial for identifying connectivity to quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from protons on adjacent carbons to the carbonyl carbon at C5, confirming the position of the lactone group within the homoadamantane (B8616219) framework. youtube.comyoutube.com

Together, these techniques provide a comprehensive map of the molecular bonding network, confirming the constitution and stereochemistry of the rigid cage.

Dynamic NMR (DNMR) spectroscopy is used to study chemical rate processes, such as ring inversions or rotations around bonds. nih.gov The study of such dynamic processes can provide information on the energy barriers between different conformations. rsc.orgresearchgate.net

In the case of this compound, the adamantane-like core is exceptionally rigid. Unlike simple cyclohexanes, this polycyclic system cannot undergo a traditional ring-flip or chair-boat inversion process without breaking covalent bonds. scite.ai Consequently, at accessible temperatures, its conformation is locked. A DNMR study would likely show no evidence of coalescence or significant line broadening, confirming the absence of low-energy conformational exchange processes. Such studies would reinforce the understanding of the molecule as a static, rigid entity in solution, a property that is central to its chemical character.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. uni-siegen.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. ksu.edu.sanih.gov

For this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone. The frequency of this absorption is sensitive to the local environment, including ring strain. In caged ketones and lactones, significant deviation from the typical C=O frequency (around 1715 cm⁻¹ for acyclic ketones) can indicate the presence of ring strain. The C-O stretching vibrations of the ether linkage would also be prominent in the IR spectrum.

The Raman spectrum would be dominated by signals from the C-H and C-C bonds of the hydrocarbon cage, as these bonds are highly polarizable. ksu.edu.sa Analysis of these vibrational modes can offer further insights into the structural integrity and symmetry of the molecular framework.

Table 2: Expected Vibrational Frequencies for this compound

This table lists the principal expected absorption bands and their corresponding vibrational modes in the IR and Raman spectra.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| 2850 - 3000 | C-H stretching (aliphatic) | IR & Raman | Medium (IR), Strong (Raman) |

| 1720 - 1750 | C=O stretching (lactone) | IR | Strong |

| 1440 - 1480 | C-H bending (scissoring) | IR | Medium |

| 1050 - 1250 | C-O stretching (ether/lactone) | IR | Strong |

| 800 - 1000 | C-C stretching (cage) | Raman | Medium-Strong |

X-ray Crystallography of this compound and Co-Crystals/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org It provides unambiguous data on atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated with high precision. carleton.educreative-biostructure.com While a crystal structure for this compound itself is not detailed in the provided sources, the structure of a closely related derivative, 5-chloromethyl-4-oxahomoadamantan-5-ol, has been determined, offering critical insights into the geometry of the core 4-oxahomoadamantan framework. rsc.orgrsc.org

The study of this derivative revealed a monoclinic crystal system with the space group P2₁/c, which is a common centrosymmetric space group. rsc.org The refinement of the structure to a low R-factor (0.039) indicates a high-quality structural model.

Table 3: Crystallographic Data for 5-chloromethyl-4-oxahomoadamantan-5-ol

Data obtained from the X-ray diffraction study of a key derivative, illustrating the parameters of the 4-oxahomoadamantan core. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.464 |

| b (Å) | 12.927 |

| c (Å) | 12.537 |

| β (°) | 91.56 |

| Z (molecules per unit cell) | 4 |

| Final R-factor | 0.039 |

Single crystal X-ray diffraction is the most reliable method for determining the absolute configuration of chiral molecules. nih.govuwaterloo.ca In cases where a chiral, enantiomerically pure compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to establish its absolute stereochemistry. For the derivative 5-chloromethyl-4-oxahomoadamantan-5-ol, the centrosymmetric space group P2₁/c indicates that the crystal is composed of a racemic mixture, with both enantiomers present in the unit cell. rsc.org

Analysis of the crystal structure also reveals how the molecules pack together in the solid state. This packing is dictated by intermolecular forces such as van der Waals interactions and, in the case of the derivative, hydrogen bonding involving the hydroxyl group. Understanding these packing motifs is crucial for rationalizing the physical properties of the material, such as its melting point and solubility.

The refined crystal structure provides a wealth of precise geometric data. uwaterloo.caresearchgate.net Analysis of the bond lengths, bond angles, and dihedral angles within the 4-oxahomoadamantan framework allows for a quantitative assessment of molecular strain. For instance, the C-C and C-O bond lengths can be compared to standard values for unstrained aliphatic systems to identify any significant deviations. researchgate.net

Similarly, the bond angles within the six- and seven-membered rings of the cage structure can deviate from the ideal tetrahedral angle of 109.5° due to the constraints of the polycyclic system. These deviations are a direct measure of angular strain. Dihedral angles define the precise conformation of the rings, confirming, for example, whether they adopt chair, boat, or twisted conformations. In the rigid 4-oxahomoadamantan core, these values are fixed and provide a definitive structural signature of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds, offering unambiguous confirmation of the molecular formula through highly accurate mass measurements. nih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide mass accuracy typically within 5 ppm, allowing for the determination of the elemental composition of the parent ion and its fragments. fao.org

For this compound (C₁₀H₁₄O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value to confirm its molecular formula. This high level of accuracy is crucial for distinguishing between isomers and compounds with similar nominal masses.

Key fragmentation pathways for lactones often involve initial ring-opening followed by characteristic neutral losses. nih.gov For delta-lactones, common fragmentation patterns include sequential dehydrations (loss of H₂O) and the subsequent loss of carbon monoxide (CO). nih.govresearchgate.net In adamantane-like structures, fragmentation often leads to stable carbocation species, with characteristic fragments observed at m/z values corresponding to the adamantyl core or significant portions thereof. researchgate.netresearchgate.net

Table 1: Postulated HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

| [C₁₀H₁₅O₂]⁺ | [C₁₀H₁₃O]⁺ | H₂O | Dehydration product |

| [C₁₀H₁₅O₂]⁺ | [C₉H₁₅O]⁺ | CO | Decarbonylation product |

| [C₁₀H₁₅O₂]⁺ | [C₉H₁₃]⁺ | CO + H₂O | Combined loss of water and carbon monoxide |

| [C₁₀H₁₅O₂]⁺ | [C₇H₉]⁺ | C₃H₆O₂ | Fragmentation of the adamantane (B196018) cage |

This table is based on expected fragmentation patterns from similar structures and requires experimental verification.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. biotools.us Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.us These methods are particularly powerful for assigning the stereochemistry of complex polycyclic systems like this compound and its derivatives.

Electronic Circular Dichroism (ECD):

ECD spectroscopy focuses on electronic transitions, typically in the UV-Vis range. nih.gov The key chromophore in this compound is the lactone carbonyl group. The n → π* electronic transition of this chromophore is inherently sensitive to its stereochemical environment and gives rise to a Cotton effect in the ECD spectrum. rsc.orglu.se For bridged lactones, empirical rules, such as Beecham's rule, have been developed to correlate the sign of the Cotton effect with the absolute configuration of the molecule. rsc.orgresearchgate.net However, for complex systems, these empirical rules must be applied with caution. The definitive assignment of absolute configuration relies on comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.gov This computational approach allows for the simulation of ECD spectra for different enantiomers, and a match with the experimental data provides a reliable assignment of the absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions. biotools.us A significant advantage of VCD is that every chiral molecule will have a VCD spectrum, as it does not require a specific electronic chromophore. biotools.us The spectrum is rich in information, with multiple bands corresponding to various vibrational modes (e.g., C=O stretch, C-H bends) throughout the molecule. This provides a detailed "fingerprint" of the molecule's 3D structure. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using ab initio quantum chemistry methods. biotools.us The carbonyl stretching region in the VCD spectrum is often particularly diagnostic for ketones and lactones. researchgate.net

Table 2: Application of Chiroptical Spectroscopy to this compound

| Technique | Chromophore/Vibrational Mode | Typical Spectral Region | Principle of Stereochemical Assignment |

| ECD | Lactone Carbonyl (n → π*) | ~210-230 nm | The sign of the Cotton Effect is correlated to the absolute configuration, often guided by empirical rules (e.g., Beecham's rule) and confirmed by TDDFT calculations. nih.govrsc.org |

| VCD | Carbonyl Stretch (C=O) | ~1700-1750 cm⁻¹ | The sign and intensity of the VCD signal for the carbonyl stretch and other vibrational modes provide a stereochemical fingerprint. researchgate.net |

| VCD | C-H Bending/Stretching | ~1300-1500 cm⁻¹, ~2800-3000 cm⁻¹ | The complex pattern of signals in the fingerprint region is unique to a specific enantiomer and is matched with calculated spectra. biotools.us |

The combination of ECD and VCD, supported by robust theoretical calculations, provides a powerful and reliable methodology for the unambiguous stereochemical assignment of this compound and its chiral derivatives. lu.se

Reactivity Profiles and Reaction Mechanisms of 4 Oxahomoadamantan 5 One

Nucleophilic and Electrophilic Reactions at the Carbonyl Center

The carbonyl group in 4-oxahomoadamantan-5-one is the primary site for nucleophilic and electrophilic attacks, characteristic of ketones. The rigid, caged structure of the molecule influences the stereoselectivity and feasibility of these reactions.

Carbonyl Alpha-Alkylation and Acylation Reactions

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, the generation of an enolate under basic conditions, followed by reaction with an alkyl halide, can introduce an alkyl group at the carbon atom adjacent to the carbonyl. The regioselectivity of this reaction is inherently controlled by the molecular structure, as both α-positions are equivalent. The choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent side reactions.

Similarly, α-acylation can be achieved by reacting the enolate of this compound with an acylating agent, such as an acid chloride or anhydride. This reaction leads to the formation of a β-dicarbonyl compound, which is a versatile intermediate in organic synthesis. The success of both α-alkylation and α-acylation is dependent on the careful control of reaction conditions to manage the reactivity of the enolate and the electrophile.

Table 1: General Conditions for Alpha-Alkylation and Acylation

| Reaction | Reagents | General Conditions | Product Type |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF), low temperature | α-Alkyl Ketone |

| α-Acylation | 1. Strong Base (e.g., LDA) 2. Acylating Agent (RCOCl) | Anhydrous solvent (e.g., THF), low temperature | β-Dicarbonyl |

Reductions and Oxidations of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 4-oxahomoadamantan-5-ol. This transformation is typically accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent are commonly employed for this purpose chemistrysteps.comlibretexts.org. Due to the steric hindrance of the caged structure, the hydride attack generally occurs from the less hindered face, leading to a high degree of stereoselectivity in the resulting alcohol.

Conversely, the oxidation of this compound is less common as it is already in a relatively high oxidation state. However, the synthesis of this compound itself is often achieved through the oxidation of a precursor molecule. A notable method is the Baeyer-Villiger oxidation of adamantanone smolecule.commdpi.com. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of adamantanone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the lactone (this compound) smolecule.commdpi.com.

Table 2: Reduction and Synthesis via Oxidation of this compound

| Transformation | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | 4-Oxahomoadamantan-5-ol |

| Synthesis via Oxidation (Baeyer-Villiger) | Adamantanone + Peroxyacid (e.g., m-CPBA) | This compound |

Reactions with Hydrazine (B178648) and Other Nucleophiles

The reaction of this compound with hydrazine (H2NNH2) and its derivatives leads to the formation of hydrazones, which can undergo further transformations. A significant reaction in this category is the Wolff-Kishner reduction, where the initially formed hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene (B1212753) group, yielding 4-oxahomoadamantane.

Interestingly, the reaction of this compound with hydrazine has been reported to yield (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide smolecule.combohrium.comresearcher.life. This product indicates a ring-opening reaction of the oxahomoadamantane skeleton upon nucleophilic attack by hydrazine, followed by intramolecular rearrangement and hydrazide formation. This demonstrates that under certain conditions, nucleophilic attack can lead to skeletal transformations in addition to simple carbonyl addition.

Other nucleophiles, such as primary amines, can react with this compound to form the corresponding imines (Schiff bases), while reaction with hydroxylamine (B1172632) yields the oxime. These reactions are typically acid-catalyzed and are fundamental in the derivatization of ketones.

Skeletal Rearrangement Reactions of the Bridged Oxa-System

The rigid, bridged ring system of this compound is susceptible to skeletal rearrangements under specific conditions, particularly in the presence of strong acids or upon photochemical excitation.

Acid-Catalyzed Skeletal Rearrangements

Under strongly acidic conditions, this compound can undergo skeletal rearrangements. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack or facilitating rearrangements that can alleviate ring strain or lead to more stable carbocation intermediates. These rearrangements often involve Wagner-Meerwein shifts of the alkyl framework. The precise nature of the rearranged product is highly dependent on the reaction conditions, including the strength and type of acid used, the solvent, and the temperature. Research on related oxahomoadamantane derivatives has shown that such acid-catalyzed rearrangements can lead to a variety of isomeric structures.

Photochemical Rearrangements Leading to this compound

Photochemical reactions provide an alternative pathway for skeletal rearrangements. For ketones, the Norrish Type I and Norrish Type II reactions are the most common photochemical processes wikipedia.orgresearchgate.net. A Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon excitation, forming a biradical intermediate wikipedia.orglibretexts.org. This biradical can then undergo various secondary reactions, including decarbonylation, recombination, or disproportionation, potentially leading to rearranged products.

A Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical wikipedia.orglibretexts.org. This intermediate can then cleave to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. The specific photochemical behavior of this compound would depend on the stability of the resulting radical intermediates and the geometric constraints of the caged structure. While specific studies on the photochemical rearrangement of this compound are not extensively detailed in readily available literature, the principles of Norrish-type reactions provide a framework for predicting potential photochemical transformations.

Ring-Opening and Ring-Expansion Reactions.

The rigid, caged structure of this compound, a bicyclic lactone, dictates its reactivity in ring-opening and ring-expansion reactions. These transformations are often initiated by nucleophilic attack at the electrophilic carbonyl carbon or by acid-catalyzed activation of the ester functionality.

One documented ring-opening reaction of this compound involves its treatment with hydrazine (NH₂NH₂). This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl group, leading to the cleavage of the endocyclic C-O bond and the formation of a stable bicyclic hydrazide. The product of this reaction has been identified as (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide.

The proposed mechanism for this transformation begins with the nucleophilic attack of a hydrazine molecule on the carbonyl carbon of the lactone. This is followed by a proton transfer, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the ester bond, opening the ring. The final step involves protonation of the resulting alkoxide to yield the hydroxyl group.

Table 1: Nucleophilic Ring-Opening of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

Acid-catalyzed hydrolysis represents another potential ring-opening pathway for this compound. In the presence of an acid catalyst, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgchemistrysteps.com A water molecule can then act as a nucleophile, attacking the carbonyl carbon and initiating the ring-opening process through a tetrahedral intermediate, ultimately yielding a hydroxy-substituted bicyclic carboxylic acid. chemguide.co.uklibretexts.orgchemistrysteps.comyoutube.com This reaction is reversible and can be driven to completion by using an excess of water. chemguide.co.uklibretexts.org

Ring-expansion reactions are also pertinent to the chemistry of this compound, particularly in its synthesis. The compound can be formed through the Baeyer-Villiger oxidation of adamantanone, a reaction that involves the insertion of an oxygen atom adjacent to the carbonyl group, thus expanding the ring system.

C-H Activation and Functionalization Strategies on the Adamantane (B196018) Core.

The adamantane core of this compound possesses multiple C-H bonds that are potential sites for functionalization. The selective activation of these bonds is a significant challenge due to their inherent strength and the presence of multiple, electronically similar positions. However, modern synthetic methodologies, including photoredox and transition-metal catalysis, offer promising strategies for the direct functionalization of such unactivated C-H bonds. chemrxiv.orgchemrxiv.org

While specific experimental studies on the C-H functionalization of this compound are not extensively documented, general principles of adamantane chemistry can be applied to predict its reactivity. The presence of the lactone functionality, with its carbonyl group and ether oxygen, is expected to influence the regioselectivity of C-H activation. These functional groups can exert directing effects, guiding the catalyst to specific C-H bonds.

Table 2: Potential C-H Functionalization Strategies for the this compound Core

| Strategy | Catalyst Type | Potential Reaction | Expected Regioselectivity |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium complexes | Alkylation, Arylation | Tertiary C-H bonds (bridgehead positions) are generally favored due to radical stability. |

| Transition-Metal Catalysis | Palladium, Rhodium, etc. | Olefination, Carbonylation | The carbonyl and ether oxygen can act as directing groups, potentially favoring functionalization at adjacent or spatially proximate C-H bonds. |

Photoredox catalysis, often employing iridium or ruthenium complexes, facilitates the generation of radical intermediates under mild conditions. chemrxiv.org In the context of the adamantane framework, this approach typically favors the functionalization of the stronger tertiary C-H bonds at the bridgehead positions due to the relative stability of the resulting tertiary radical. chemrxiv.orgchemrxiv.org

Transition-metal-catalyzed C-H activation often relies on the use of directing groups to achieve high levels of site-selectivity. In this compound, the carbonyl group and the ether oxygen could potentially serve as weak directing groups. For instance, palladium-catalyzed reactions could proceed through the formation of a palladacycle intermediate, directing functionalization to a specific C-H bond in proximity to the coordinating oxygen atom.

The development of C-H functionalization strategies for this compound would provide a powerful tool for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Further research is necessary to explore the viability of these approaches and to understand the specific regiochemical outcomes governed by the unique electronic and steric properties of this caged lactone.

Application of 4 Oxahomoadamantan 5 One in Advanced Materials Science and Catalysis

4-Oxahomoadamantan-5-one as a Building Block for Functional Polymers

The incorporation of bulky, rigid moieties like adamantane (B196018) into polymer structures is a well-established strategy for enhancing material properties. These groups can increase the glass transition temperature (Tg), improve thermal stability, and modify mechanical and optical characteristics. As a lactone, this compound is a prime candidate for ring-opening polymerization (ROP), a common method for producing polyesters. This process would yield polymers with the robust oxahomoadamantane cage integrated directly into the polymer backbone, promising a new class of materials with unique property profiles.

Monomer Synthesis for Polymerization

The primary route to polymerizing this compound is through the ring-opening of its lactone functionality. The compound itself can act as a monomer without prior modification. The polymerization is typically initiated by a nucleophile and catalyzed by an organometallic species, acid, or enzyme. The strain within the seven-membered lactone ring, while less than that of smaller lactones, is sufficient to drive the polymerization process, leading to the formation of a polyester. For specialized applications, derivatives of this compound could be synthesized to introduce additional functional groups, allowing for further post-polymerization modifications or tailored material properties.

Incorporation into Polymer Backbones or Side Chains

The most direct method for incorporating the this compound unit is through its ring-opening polymerization, which places the adamantane-like cage directly into the main chain of the resulting polyester. This integration is expected to significantly restrict the rotational freedom of the polymer chains, leading to materials with higher rigidity and thermal stability compared to conventional aliphatic polyesters.

An alternative, though more synthetically complex, approach involves modifying the this compound skeleton to create a monomer with a polymerizable group (e.g., a methacrylate or vinyl group) attached. Polymerization of such a monomer would result in a polymer with the cage structure appended as a bulky side chain. This architecture would also profoundly impact the polymer's physical properties, particularly its thermal behavior and solubility.

Design of Materials with Specific Optical or Mechanical Properties

The inclusion of the rigid, diamondoid structure of the oxahomoadamantane cage into a polymer is anticipated to yield materials with a distinct set of properties. Polymers containing adamantane moieties are known for their excellent thermal stability, high glass transition temperatures, and enhanced mechanical strength. Furthermore, their high carbon-to-hydrogen ratio and dense structure can lead to materials with a higher refractive index and good optical transparency.

While specific experimental data for polymers derived solely from this compound is not extensively documented in scientific literature, the expected properties can be extrapolated from studies on other adamantane-containing polymers. These materials often exhibit a combination of desirable characteristics for advanced applications, such as in optical lenses, high-performance coatings, and advanced composites.

Table 1: Anticipated Properties of Polymers Derived from this compound

This table presents illustrative data based on typical values for adamantane-containing polymers to indicate potential performance, as specific experimental data for poly(this compound) is not widely available.

| Property | Expected Value | Comparison to Standard Polymer (e.g., PMMA) |

| Glass Transition Temp. (Tg) | > 150 °C | Significantly Higher |

| Refractive Index | ~1.52 | Higher |

| Thermal Stability (Td, 5%) | > 300 °C | Higher |

| Water Absorption | < 0.3% | Lower |

| Tensile Strength | > 50 MPa | Higher |

Role in the Development of Novel Ligands for Catalysis

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. The rigid and well-defined three-dimensional structure of the this compound skeleton makes it an attractive scaffold for the synthesis of such ligands. By installing coordinating atoms (e.g., nitrogen, phosphorus) at specific positions on the cage, it is possible to create a chiral environment around a metal center, thereby directing the approach of reactants to favor the formation of one enantiomer over the other.

Synthesis of Chiral Auxiliaries or Ligands Based on the Skeleton

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The synthesis of chiral auxiliaries and ligands from this compound would begin with stereoselective modifications of its structure. For instance, the ketone group could be reduced to a hydroxyl group, which could then serve as a handle for introducing other functionalities.

A plausible synthetic route could involve the enantioselective reduction of the ketone to a chiral alcohol. This alcohol could then be converted into an amine or phosphine derivative. The resulting chiral amino-alcohols or phosphine-alcohols could act as bidentate ligands, capable of coordinating to a metal center and creating a well-defined chiral pocket. The rigidity of the oxahomoadamantane backbone would be crucial in minimizing conformational flexibility, a key feature for an effective chiral ligand.

Application in Asymmetric Catalysis (e.g., enantioselective reductions)

Chiral ligands derived from a this compound framework would be particularly promising for asymmetric reduction reactions, such as the hydrogenation or hydrosilylation of prochiral ketones and olefins. In such a reaction, the substrate would coordinate to the metal center, and the chiral ligand would block one face of the substrate, forcing the hydride (or other reducing agent) to attack from the less sterically hindered face. This would result in the preferential formation of one enantiomer of the product alcohol.

The effectiveness of such a catalyst is measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer. While specific applications of ligands from this compound have yet to be detailed in the literature, the performance of other rigid, chiral ligands suggests that high enantioselectivities could be achievable.

Table 2: Illustrative Performance of a Hypothetical Catalyst Based on a this compound Ligand in Asymmetric Reduction

This table provides hypothetical data to illustrate the potential catalytic performance in an enantioselective reaction, as specific experimental results for ligands derived from this compound are not available.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | >99 | 95 (S) |

| Propiophenone | 1-Phenyl-1-propanol | >99 | 92 (S) |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 98 | 96 (R) |

Precursor for Advanced Nanomaterials and Supramolecular Assemblies

The rigid, three-dimensional structure of the adamantane cage inherent in this compound provides a robust and predictable building block for the bottom-up synthesis of advanced nanomaterials. Adamantane itself has been recognized as a molecular building block for the self-assembly of molecular crystals and has potential applications in nanotechnology. wikipedia.org For instance, the soft, cage-like structure of solid adamantane allows for the incorporation of guest molecules. wikipedia.org This principle of host-guest chemistry is fundamental to the construction of supramolecular assemblies.

The adamantane moiety is widely utilized in the design and synthesis of new drug delivery systems, including liposomes, cyclodextrins, and dendrimers, where it can act as an anchor in lipid bilayers or as a guest in cyclodextrin cavities. nih.govmdpi.comnih.gov These interactions are pivotal for creating novel self-assembled supramolecular systems with applications in targeted drug delivery and surface recognition. nih.gov While direct studies on this compound are not prevalent, its adamantane core suggests its suitability as a guest molecule in macrocyclic hosts like cyclodextrins, which are instrumental in supramolecular theranostics. nih.gov

Furthermore, adamantane has been investigated as a precursor for the synthesis of nanodiamonds under high-pressure and high-temperature conditions. researchgate.net The inherent diamondoid structure of the adamantane cage makes it an attractive starting material for producing ultra-small diamond nanoparticles. researchgate.net Although this application has not been specifically demonstrated for this compound, its structural similarity to adamantane suggests its potential as a precursor for doped or functionalized nanodiamonds, where the oxygen atom could introduce unique properties.

The lactone functionality of this compound offers a site for chemical modification, allowing for its incorporation into larger, well-defined nanostructures. Through ring-opening reactions or other chemical transformations, this compound could be functionalized and then polymerized or attached to other molecular entities to form complex nanomaterials.

Table 1: Potential Applications of this compound in Nanomaterials and Supramolecular Assemblies

| Application Area | Potential Role of this compound | Key Structural Feature |

| Nanodiamond Synthesis | Precursor for doped or functionalized nanodiamonds | Adamantane cage |

| Supramolecular Chemistry | Guest molecule in host-guest complexes (e.g., with cyclodextrins) | Adamantane cage |

| Drug Delivery Systems | Component of self-assembled nanocarriers | Adamantane cage, Lactone (for functionalization) |

| Functional Polymers | Monomer for polymers with tailored properties | Lactone functionality, Rigid adamantane core |

Utilization in Organic Electronics and Photonics

The introduction of adamantane groups into organic semiconducting materials has been shown to be a promising strategy for developing high-performance, soluble, and versatile materials. rsc.org Ethyladamantyl side groups, for example, can induce π–π interactions between conjugated cores through adamantyl–adamantyl stacking in diketopyrrolopyrrole (DPP) derivatives, leading to a significant enhancement in hole mobilities. rsc.org This approach highlights the potential of adamantane cages to control the solid-state packing of organic semiconductors, a critical factor for efficient charge transport in devices like organic field-effect transistors (OFETs).

While research has not yet specifically focused on this compound, its rigid adamantane scaffold could be functionalized with electronically active moieties to create novel organic semiconductors. The defined geometry of the adamantane core could enforce a specific orientation of the conjugated parts of the molecule, potentially leading to favorable intermolecular interactions for charge transport. The presence of the polar lactone group could also influence the solubility and film-forming properties of such materials, which are crucial for device fabrication.

In the realm of photonics, the photophysical properties of molecules are of paramount importance. While the specific photophysical characteristics of this compound are not extensively documented in publicly available literature, related heterocyclic compounds, such as 4-hetaryliden-5(4H)-oxazolones, have been studied for their fluorescence properties. mdpi.com The adamantane cage itself does not possess significant optical activity in the visible range, but its derivatives can be used to construct materials with interesting photophysical behaviors. The rigid and insulating nature of the adamantane unit can be exploited to create a scaffold that holds chromophores at a fixed distance and orientation, preventing aggregation-induced quenching of fluorescence and enabling efficient energy transfer.

Future research could explore the synthesis of derivatives of this compound functionalized with chromophores to investigate their potential in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in photoactive supramolecular systems.

Table 2: Projected Roles of this compound Derivatives in Organic Electronics and Photonics

| Field | Potential Application | Projected Role of this compound Derivative |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | As a rigid scaffold to control the packing of semiconducting moieties. |

| Organic Electronics | Organic Photovoltaics (OPVs) | As a component in donor or acceptor materials to influence morphology. |

| Photonics | Organic Light-Emitting Diodes (OLEDs) | As a host material or as a scaffold for emissive chromophores. |

| Photonics | Fluorescent Probes | As a rigid spacer to prevent quenching and enhance sensor selectivity. |

Future Perspectives and Uncharted Research Avenues for 4 Oxahomoadamantan 5 One Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 4-oxahomoadamantan-5-one and its derivatives, while established, presents ongoing opportunities for methodological improvement. Future research should focus on developing novel synthetic strategies that enhance efficiency, selectivity, and sustainability.

Current primary synthesis involves the Baeyer-Villiger oxidation of adamantanone. mdpi.com While effective, this method can be improved. A key area for exploration is the development of more efficient and environmentally benign catalytic systems. For instance, the use of solid catalysts or biocatalytic methods could offer advantages over traditional reagents. Biotechnological production represents a particularly green alternative, utilizing enzymes and microorganisms for selective oxidations under mild conditions. smolecule.com

Furthermore, developing methodologies for the selective functionalization of the this compound core is a critical goal. The rigid adamantane-like cage is relatively inert, making regioselective introduction of functional groups challenging. Future work could focus on transition metal-catalyzed C-H activation, a powerful tool for direct functionalization that could provide access to a wide array of novel derivatives. rsc.orgfrontiersin.org The development of catalysts specifically designed for the unique steric and electronic environment of the oxahomoadamantane skeleton would be a significant advancement.

Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions, reusability of catalysts. | Development of novel metal-based or organocatalysts for Baeyer-Villiger oxidation and C-H functionalization. |

| Biocatalysis | High regio- and stereoselectivity, environmentally friendly (aqueous media, mild temperatures), reduced waste. smolecule.com | Screening and engineering of enzymes (e.g., Baeyer-Villiger monooxygenases) for specific transformations. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, potential for higher yields. | Adaptation of existing batch syntheses to continuous flow systems for efficient production. |

| Mechanochemistry | Solvent-free or reduced-solvent conditions, access to novel reactivity, energy efficiency. mdpi.com | Exploration of ball-milling techniques for solid-state synthesis and functionalization. mdpi.com |

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing reactions and designing new ones. The rigid, strained structure of this bridged heterocycle can lead to unusual reactivity and reaction pathways that merit detailed investigation.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. For example, detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide crucial insights. wikipedia.org Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict product distributions, offering a microscopic view of the transformation process. mdpi.com

Specific areas of interest include:

Baeyer-Villiger Oxidation: While the general mechanism is known, the specific stereoelectronic factors influencing the regioselectivity of oxygen insertion in substituted adamantanones to form this compound analogues warrant deeper study.

Ring-Opening Reactions: Understanding the mechanisms of nucleophilic and electrophilic ring-opening of the lactone would enable the controlled synthesis of highly functionalized bicyclo[3.3.1]nonane derivatives.

Rearrangement Reactions: The strained cage structure may be prone to skeletal rearrangements under certain conditions (e.g., acid catalysis). Mechanistic studies could uncover novel and synthetically useful transformations. study.com

A comprehensive mechanistic understanding will allow chemists to predict and control the outcomes of complex reactions, paving the way for the rational design of synthetic routes to new materials and biologically active molecules. masterorganicchemistry.comyoutube.comyoutube.com

Expansion of Application Domains in Advanced Chemical Technologies

The distinct three-dimensional structure and chemical stability of the this compound core make it an attractive building block for advanced chemical technologies. While potential applications in organic synthesis and pharmaceuticals have been identified, significant opportunities exist to expand its use into materials science and beyond. smolecule.com

In materials science , the rigid oxahomoadamantane unit can be incorporated into polymers to enhance their thermal stability, mechanical strength, and optical properties. For example, polyesters or polyamides containing this moiety could exhibit high glass transition temperatures and improved resistance to degradation. The synthesis of such polymers would leverage the lactone functionality for polymerization reactions.

In medicinal chemistry , the lipophilic, rigid scaffold of this compound is ideal for designing enzyme inhibitors or receptor modulators. Its derivatives could serve as unique scaffolds that present functional groups in well-defined spatial orientations, potentially leading to highly potent and selective therapeutic agents. The established antiviral and other pharmacological activities of adamantane (B196018) derivatives provide a strong rationale for exploring the bioactivity of their heterocyclic analogues.

Table 2: Potential Advanced Applications for this compound Derivatives

| Application Domain | Specific Area | Rationale |

| Materials Science | High-Performance Polymers | Incorporation of the rigid cage structure can enhance thermal stability and mechanical properties. |

| Optical Materials | The defined structure could be used to create materials with specific refractive indices or other optical properties. | |

| Medicinal Chemistry | Drug Discovery | The rigid scaffold is suitable for designing specific inhibitors for enzyme active sites. |

| Bioactive Probes | Functionalized derivatives can be used as tools to study biological processes. | |

| Catalysis | Ligand Design | Use as a backbone for chiral ligands in asymmetric catalysis, leveraging its rigid stereochemistry. |

Interdisciplinary Research Integrating this compound with Emerging Fields

The full potential of this compound chemistry can be realized through interdisciplinary collaboration, integrating its study with emerging fields like supramolecular chemistry and nanotechnology. nih.govmdpi.com Such research combines the analytical strengths of multiple disciplines to address complex scientific problems. nih.gov

In supramolecular chemistry , this compound and its derivatives can serve as building blocks (tectons) for the construction of complex, self-assembling systems. ub.edu The defined shape and potential for introducing specific recognition sites (e.g., hydrogen bond donors/acceptors) make it an excellent candidate for creating molecular cages, capsules, and extended networks. ic.ac.uk These supramolecular assemblies could find applications in molecular sensing, guest encapsulation, and controlled release. crimsonpublishers.comresearchgate.netresearchgate.net

In nanotechnology , the oxahomoadamantane unit can be used as a molecular-scale component for nanomaterials. ub.edu For instance, it could be attached to surfaces to create self-assembled monolayers (SAMs) with specific physical and chemical properties. Its derivatives could also be incorporated into the design of molecular machines or used as structural components in metal-organic frameworks (MOFs). The "bottom-up" approach of building complex systems from molecular components is a cornerstone of both supramolecular chemistry and nanoscience. ic.ac.uk

Collaborations between synthetic organic chemists, materials scientists, physicists, and biologists will be crucial to explore these uncharted avenues and translate the unique properties of this compound into innovative technologies. researchgate.net

Challenges and Opportunities in the Synthesis and Utilization of Bridged Heterocycles

The study of bridged heterocycles like this compound is both challenging and rewarding. The synthesis of these strained, three-dimensional structures often requires specialized methods and can be more complex than the synthesis of planar aromatic heterocycles. nih.govresearchwithrutgers.com

Challenges:

Strain: The inherent ring strain in bridged systems can make their synthesis difficult and can lead to unexpected reactivity. nih.govresearchwithrutgers.com For instance, creating bridged lactams can be challenging due to the strain associated with distorted amide bonds. nih.govresearchwithrutgers.com

Functionalization: The selective functionalization of specific positions on the saturated, polycyclic framework is a significant hurdle. Many positions are sterically hindered and electronically deactivated.

Stereocontrol: Creating derivatives with precise stereochemistry is often complex, requiring sophisticated asymmetric synthesis strategies or challenging separation of stereoisomers.

Opportunities:

Structural Uniqueness: The rigid, well-defined three-dimensional geometry of bridged heterocycles is their greatest asset. This structural rigidity is highly desirable in fields like drug design, where precise positioning of functional groups is key to biological activity, and in materials science for creating ordered structures.

Novel Properties: The strain and unique electronic environment within these molecules can give rise to novel physical and chemical properties that are not observed in more conventional structures.

Access to New Chemical Space: Exploring the synthesis and application of bridged heterocycles opens up vast, underexplored areas of chemical space, with the potential to discover new molecules with unprecedented functions.

Overcoming the synthetic challenges associated with this compound and other bridged heterocycles will unlock significant opportunities for innovation in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing 4-Oxahomoadamantan-5-one, and how can stereoselectivity be controlled?

- Methodology : The synthesis of this compound typically involves oxidation and reduction steps. For example, Jones oxidation of intermediates like 2-exo-hydroxy-4-oxahomoadamantan-8-one yields the ketone, while sodium borohydride reduction ensures stereoselective formation of 2-endo-hydroxy derivatives . Key considerations include solvent choice, reaction temperature, and catalyst purity. Stereochemical outcomes should be validated via NMR to confirm substituent positions .

- Data Validation : Reproducibility requires rigorous reporting of reaction conditions (e.g., molar ratios, time) in the experimental section, with excess data relegated to supplementary materials .

Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to characterize this compound and its derivatives?

- Methodology : Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) stretching frequencies (~1700–1750 cm), while NMR resolves bridgehead carbons and oxygenated substituents . Matrix isolation in argon enhances spectral resolution by minimizing intermolecular interactions .

- Best Practices : Compare experimental IR bands with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(3df,3pd)) to validate assignments. Discrepancies >10 cm warrant re-evaluation of computational parameters or sample purity .

Advanced Research Questions

Q. What mechanisms explain the regioselectivity of this compound in ring-opening reactions, and how can competing pathways be resolved?

- Methodology : Mechanistic studies require kinetic analysis (e.g., Eyring plots) and isotopic labeling (e.g., ) to track oxygen migration. Computational modeling (DFT or MD simulations) can predict transition states and activation energies for competing pathways .

- Data Contradictions : If experimental yields conflict with computational predictions, verify solvent effects (polar aprotic vs. protic) and steric hindrance at reactive sites. Cross-reference with analogous adamantane derivatives to identify steric/electronic outliers .

Q. How do discrepancies between experimental and computational vibrational spectra of this compound arise, and what strategies mitigate these errors?

- Analysis : Discrepancies often stem from anharmonicity effects or incomplete basis sets in DFT calculations. For example, matrix-isolated IR spectra (argon, 10 K) reduce thermal broadening, enabling direct comparison with theory .

- Resolution : Use higher-level theory (e.g., CCSD(T)) for vibrational mode analysis or incorporate anharmonic corrections. Replicate experimental conditions (e.g., laser power, detector sensitivity) to minimize instrumental artifacts .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound derivatives, particularly for novel substituents?

- Experimental Design :

- Step 1 : Pre-screen reaction conditions (e.g., catalyst loading, solvent polarity) via high-throughput microreactors.

- Step 2 : Validate intermediates via LC-MS or X-ray crystallography to confirm structural integrity.

- Step 3 : Document side-products (e.g., epoxides, diols) in supplementary materials to aid troubleshooting .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the biological activity of this compound derivatives while avoiding overinterpretation?

- Guidelines :

- Hypothesis Testing : Link structural features (e.g., oxygen bridge topology) to bioactivity using QSAR models. Limit claims to in vitro assays (e.g., enzyme inhibition) until in vivo validation .

- Ethical Reporting : Disclose negative results (e.g., cytotoxicity in non-target cells) to prevent publication bias .

Q. What statistical approaches are appropriate for analyzing contradictory data in catalytic studies of this compound?

- Methods :

- Error Analysis : Calculate standard deviations and confidence intervals for replicate experiments. Use ANOVA to compare catalytic efficiency across conditions .

- Outlier Handling : Apply Grubbs’ test to identify anomalous data points. If outliers persist, re-examine reaction setup (e.g., moisture exclusion) .

Data Presentation Standards

Q. How can researchers balance brevity and completeness when reporting synthetic procedures for this compound?

- Recommendations :

- Main Text : Include only critical steps (e.g., oxidation/reduction) and characterization highlights (e.g., NMR shifts).

- Supplementary Materials : Provide exhaustive details (e.g., solvent purification protocols, failed attempts) to aid replication .

Q. What criteria distinguish high-quality computational studies of this compound from unreliable ones?

- Quality Indicators :

- Basis Set Convergence : Demonstrate that energy differences between basis sets (e.g., 6-31G* vs. 6-311++G(3df,3pd)) are <1 kcal/mol.

- Experimental Validation : Match computed vibrational frequencies or NMR shifts to empirical data within 5% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.